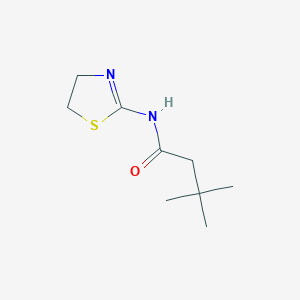![molecular formula C16H18N2O3 B4184498 N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B4184498.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide
Descripción general
Descripción
N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide, also known as DMPEA-NI, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. It belongs to the class of nicotinamide derivatives and is structurally similar to NAD+ and NADH, which are essential coenzymes involved in various metabolic pathways in the body. DMPEA-NI has been studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Mecanismo De Acción
The exact mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide is not fully understood. However, it is believed to act as a nicotinamide derivative and modulate various metabolic pathways in the body. It has been shown to activate the sirtuin family of proteins, which play a crucial role in regulating various cellular processes, including DNA repair, apoptosis, and metabolism.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to reduce oxidative stress and inflammation in the brain by modulating various signaling pathways. In addition, N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide has several advantages over other compounds used in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits low toxicity in vitro and in vivo. However, one of the limitations of using N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide in laboratory experiments is that its mechanism of action is not fully understood, which makes it challenging to interpret the results.
Direcciones Futuras
There are several future directions for the study of N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide. One of the areas of research is to understand the exact mechanism of action of the compound and its role in regulating various metabolic pathways in the body. Another area of research is to study the potential therapeutic applications of N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide in the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Additionally, further studies are needed to investigate the safety and efficacy of N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide in human clinical trials.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide has been studied extensively for its potential therapeutic applications. In vitro studies have shown that N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide exhibits anticancer properties by inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide has been studied for its potential applications in the treatment of metabolic disorders, such as diabetes and obesity.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(18-16(19)13-5-4-8-17-10-13)12-6-7-14(20-2)15(9-12)21-3/h4-11H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZKYDHYODZCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-morpholinylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184415.png)
![5-(5-ethyl-2-thienyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4184418.png)

![ethyl 4-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4184432.png)
![1-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4184437.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4184440.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide](/img/structure/B4184441.png)
![N-[1-(3,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4184450.png)
![1-(methylsulfonyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184466.png)

![1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4184473.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4184487.png)
